molecular formula C23H24N4O3 B6627605 N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide

N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide

Cat. No. B6627605
M. Wt: 404.5 g/mol
InChI Key: DKKTYGXTQSWTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide, also known as DMOCO-CN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of cinnoline-3-carboxamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide is not fully understood. However, it has been proposed that N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cancer. N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. In addition, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been shown to inhibit the activity of various enzymes involved in cancer and inflammation, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to have various biochemical and physiological effects. In cancer cells, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been shown to induce apoptosis by activating caspase-3 and downregulating Bcl-2 expression. In addition, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of various genes involved in metastasis. In inflammatory cells, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of various signaling pathways. In addition, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to inhibit the expression of various adhesion molecules involved in the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has several advantages for lab experiments. Firstly, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide is a stable compound that can be easily synthesized and purified. Secondly, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to have low toxicity in vitro and in vivo, making it a suitable candidate for further preclinical studies. However, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has some limitations for lab experiments. Firstly, the mechanism of action of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide is not fully understood, making it difficult to design experiments to study its effects. Secondly, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has poor solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide research. Firstly, further studies are needed to elucidate the mechanism of action of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide, which will help to design more targeted experiments to study its effects. Secondly, preclinical studies are needed to evaluate the efficacy and safety of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide in animal models of cancer and inflammation. Thirdly, studies are needed to optimize the synthesis method of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide to improve its yield and purity. Finally, studies are needed to develop novel formulations of N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide to improve its solubility and bioavailability in vivo.

Synthesis Methods

N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 2-(3,5-dimethylpiperidine-1-carbonyl)aniline with 4-hydroxy-3-nitroquinoline-2(1H)-one in the presence of a base and a catalyst. The multi-step synthesis method involves the reaction of 2-(3,5-dimethylpiperidine-1-carbonyl)aniline with various reagents to obtain the final product. Both methods have been reported to yield N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide with high purity.

Scientific Research Applications

N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammatory research, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In viral research, N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide has been reported to inhibit the replication of various viruses, including HIV-1 and HCV.

properties

IUPAC Name

N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-14-11-15(2)13-27(12-14)23(30)17-8-4-5-9-18(17)24-22(29)20-21(28)16-7-3-6-10-19(16)25-26-20/h3-10,14-15H,11-13H2,1-2H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKTYGXTQSWTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=NNC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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